N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-2-3-7-16-10-12-18(13-11-16)19-15-25-21(22-19)23-20(24)14-17-8-5-4-6-9-17/h4-6,8-13,15H,2-3,7,14H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGZZZZYVUTIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the reaction of 4-butylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the desired thiazole derivative . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Chemical Reactions Analysis
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, using reagents like bromine or chlorine under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide serves as a building block in the synthesis of more complex thiazole derivatives. These derivatives are known for their diverse biological activities, making them valuable in pharmaceutical development.
Research indicates that this compound exhibits potential antibacterial , antifungal , and anti-inflammatory properties. Studies have shown that thiazole derivatives can inhibit the growth of various pathogens, which is crucial in addressing drug resistance issues.
Medical Applications
The compound is under investigation for its potential as an antitumor agent . Thiazole derivatives have been linked to anticancer activities, particularly against breast cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study conducted on various thiazole derivatives, including this compound, demonstrated significant antimicrobial activity against both bacterial and fungal strains. The study utilized a turbidimetric method for assessing growth inhibition and found that certain derivatives exhibited potent activity against multi-drug resistant strains.
Case Study 2: Anticancer Properties
In another research effort, the compound was tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B assay. Results indicated that specific derivatives showed substantial cytotoxic effects, suggesting that modifications to the thiazole structure could enhance antitumor efficacy.
Mechanism of Action
The mechanism of action of N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction may involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to the inhibition of their biological functions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The thiazole-2-yl acetamide scaffold is highly versatile, with substituent variations significantly altering properties. Key analogs include:
Key Observations :
- Steric Effects : Linear butyl (target) vs. branched tert-butyl () substituents may lead to distinct steric interactions in binding pockets .
- Electronic Effects : Bromine (9c) and methoxy (6a) groups introduce electronegativity or hydrogen-bonding capacity, which are absent in the alkyl-substituted target compound .
Physical Data Comparison :
Notes:
- Longer alkyl chains (butyl) may reduce melting points compared to halogenated analogs due to decreased crystallinity .
Biological Activity
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a thiazole derivative known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and potential antitumor properties. This compound belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their varied pharmacological effects.
- Molecular Formula : C21H22N2OS
- Molecular Weight : 350.477 g/mol
- CAS Number : 866049-67-4
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiazole ring facilitates interactions with enzymes and proteins, potentially inhibiting their activity through mechanisms such as:
- Hydrogen Bond Formation : Interactions with active sites of enzymes.
- Hydrophobic Interactions : Stabilization of enzyme-inhibitor complexes.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies evaluated its effectiveness against several bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis. The minimum effective concentration (EC50) for one derivative was found to be 156.7 µM, outperforming known agents like bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM) .
Antifungal Activity
The compound also shows promising antifungal activity. A study reported that derivatives of thiazole compounds demonstrated moderate to excellent antifungal effects against phytopathogenic fungi, indicating potential applications in agricultural settings .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators in cellular models .
Case Studies and Research Findings
Several studies have evaluated the biological activities of thiazole derivatives:
- Antibacterial Evaluation :
- Antifungal Studies :
- Mechanistic Insights :
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide, and what key reagents are involved?
The synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or amides. Key steps include:
- Formation of the thiazole ring via Hantzsch thiazole synthesis, using reagents like potassium carbonate as a base and solvents such as ethanol or DMF .
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
- Critical intermediates (e.g., 4-(4-butylphenyl)-1,3-thiazol-2-amine) are confirmed by NMR (¹H/¹³C) and LC-MS prior to final coupling .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- ¹H/¹³C NMR : Assigns protons and carbons in the thiazole ring (δ 7.2–7.8 ppm for aromatic protons), butyl chain (δ 0.8–1.6 ppm), and acetamide carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and thiazole C=N absorption (~1550 cm⁻¹) .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 379.5) and detects impurities .
Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?
- Antimicrobial : Broth microdilution (MIC/MBC against S. aureus, E. coli) .
- Enzyme Inhibition : Fluorometric assays for COX/LOX activity (IC₅₀ determination) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HeLa, HEK293) to assess selectivity .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up, and what are common pitfalls?
- Design of Experiments (DOE) : Optimize temperature (70–90°C), solvent polarity (DMF > ethanol), and stoichiometry (1:1.2 thiazole:phenylacetyl chloride) .
- Pitfalls :
- Byproducts : Hydrolysis of the acetamide group under prolonged heating; mitigate by inert atmosphere (N₂/Ar) .
- Low Solubility : Use DMSO co-solvent during purification to prevent premature crystallization .
Q. How do structural modifications (e.g., substituents on the phenyl or thiazole rings) influence bioactivity?
- Electron-Withdrawing Groups (e.g., -Cl) : Enhance antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL in S. aureus) but increase cytotoxicity .
- Butyl Chain Length : Longer chains (e.g., butyl vs. methyl) improve membrane permeability but reduce solubility .
- Thiazole vs. Oxazole : Thiazole derivatives show superior COX-2 inhibition (IC₅₀ 9.01 µM vs. 11.65 µM for oxazole analogs) .
Q. What computational methods are suitable for elucidating its mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Maestro to model interactions with COX-2 (PDB: 5KIR) or bacterial FabH enzymes .
- MD Simulations : GROMACS for stability analysis of ligand-enzyme complexes (≥50 ns trajectories) .
- QSAR : CoMFA/CoMSIA to correlate logP, polar surface area, and IC₅₀ values .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported bioactivity data across studies?
- Assay Standardization :
- Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (48–72 hrs) .
- Normalize enzyme inhibition data to positive controls (e.g., indomethacin for COX) .
Q. Why might in vitro bioactivity fail to translate to in vivo models?
- Pharmacokinetics : Poor oral bioavailability due to high logP (>3.5); consider prodrug strategies (e.g., esterification of acetamide) .
- Metabolic Instability : CYP450-mediated oxidation of the butyl chain; test hepatic microsome stability (t₁/₂ < 30 mins indicates rapid clearance) .
Methodological Resources
Q. What crystallographic tools are recommended for structural confirmation?
Q. How can high-throughput screening (HTS) pipelines be adapted for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
